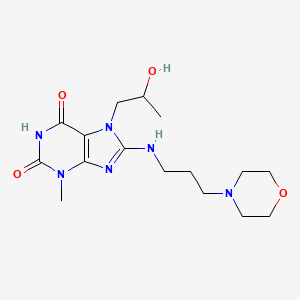![molecular formula C16H17N3O3S B7790259 N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7790259.png)
N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical structure and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “this compound”.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential and pharmacological properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of compound “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 68263”
- Compound “CID 530-62-1”
- Compound “CID 100.007.718”
These compounds share certain structural features with “N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” but may differ in specific properties or applications.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-12-8-14(21)19-16(18-12)23-9-15(22)17-13-6-4-11(5-7-13)10(2)20/h4-8H,3,9H2,1-2H3,(H,17,22)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROYMZNTJCSGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B7790190.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7790197.png)
![2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7790201.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-bromobenzoate](/img/structure/B7790206.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B7790207.png)
![N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7790213.png)


![2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7790238.png)

![(NZ,E)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B7790254.png)
![ethyl 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B7790255.png)
![6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one](/img/structure/B7790282.png)
